molecular formula C6H2ClIN2 B13704339 6-Chloro-2-iodonicotinonitrile

6-Chloro-2-iodonicotinonitrile

Cat. No.: B13704339
M. Wt: 264.45 g/mol
InChI Key: CMSUDWKEHCQSHO-UHFFFAOYSA-N
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Description

6-Chloro-2-iodonicotinonitrile is an organic compound with the molecular formula C6H2ClIN2 It is a derivative of nicotinonitrile, characterized by the presence of both chlorine and iodine atoms attached to the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 6-Chloro-2-iodonicotinonitrile typically involves the halogenation of nicotinonitrile derivatives. One common method includes the reaction of 2-chloronicotinonitrile with iodine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the selective introduction of the iodine atom at the desired position on the pyridine ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation processes using automated reactors. The process parameters, such as temperature, pressure, and reaction time, are optimized to achieve high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2-iodonicotinonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .

Scientific Research Applications

6-Chloro-2-iodonicotinonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Chloro-2-iodonicotinonitrile in biological systems is not fully understood. its structural features suggest that it may interact with specific molecular targets, such as enzymes or receptors, through halogen bonding or other non-covalent interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Chloro-2-iodonicotinonitrile is unique due to the presence of both chlorine and iodine atoms, which confer distinct reactivity and selectivity in chemical transformations. This dual halogenation allows for versatile applications in organic synthesis and medicinal chemistry .

Properties

Molecular Formula

C6H2ClIN2

Molecular Weight

264.45 g/mol

IUPAC Name

6-chloro-2-iodopyridine-3-carbonitrile

InChI

InChI=1S/C6H2ClIN2/c7-5-2-1-4(3-9)6(8)10-5/h1-2H

InChI Key

CMSUDWKEHCQSHO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC(=C1C#N)I)Cl

Origin of Product

United States

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